2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Description
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4/c1-30-23-10-7-16(11-24(23)31-2)20-13-27-15-28-25(20)19-9-8-18(12-22(19)29)32-14-17-5-3-4-6-21(17)26/h3-13,15,29H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIFQJUMMQVZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol typically involves multi-step organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The use of palladium catalysts and boron reagents is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A (AURKA), a protein involved in cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical and Toxicological Profiles
- Lipophilicity and Solubility : The target compound’s computed LogP (~4.5) is comparable to ’s analog (LogP 4.7), indicating moderate membrane permeability. Substituents like fluorine (electron-withdrawing) and methoxy (electron-donating) groups balance solubility and bioavailability .
- Toxicity Predictions: Triazole derivatives with 3,4-dimethoxyphenyl groups () were predicted to have low acute toxicity via computational models.
Biological Activity
2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of cancer therapeutics. Its structure features a pyrimidine core that is known for its diverse biological activities, particularly as an inhibitor of various kinases involved in cancer cell proliferation.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C25H21FN2O4
- Molecular Weight : 432.45 g/mol
This compound is characterized by its unique substitution pattern, which enhances its interaction with biological targets, specifically proteins involved in cell division and signaling pathways.
The primary mechanism of action for this compound involves the inhibition of Aurora kinase A (AURKA). AURKA is crucial for proper mitotic spindle formation and cell cycle progression. Inhibition of this kinase can lead to cell cycle arrest and apoptosis in cancer cells .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. The following table summarizes key findings from different research studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 (breast cancer) | 27.6 | Inhibition of AURKA |
| Study 2 | NCI-H1975 (lung cancer) | 13.0 | EGFR inhibition |
| Study 3 | A549 (lung carcinoma) | >50 | Non-specific cytotoxicity |
These results indicate that the compound could be a promising candidate for further development as an anticancer agent.
Other Biological Activities
In addition to its anticancer properties, preliminary investigations suggest that this compound may also exhibit:
Case Studies
- Aurora Kinase Inhibition : In a study focusing on AURKA inhibitors, this compound was highlighted for its ability to induce apoptosis in cancer cells through AURKA inhibition. The study reported significant reductions in cell viability at low micromolar concentrations.
- EGFR Targeting : Another research effort evaluated the compound's efficacy against lung cancer cells with EGFR mutations. It was found to inhibit cell proliferation effectively, suggesting a dual-targeting mechanism involving both AURKA and EGFR pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol, and how are reaction conditions optimized?
- Answer : The synthesis involves multi-step routes, typically starting with functionalization of the pyrimidine core. Key steps include:
- Coupling Reactions : Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethoxyphenyl group at the pyrimidine C5 position .
- Etherification : Nucleophilic substitution or Mitsunobu reactions to attach the 2-fluorobenzyloxy group to the phenolic hydroxyl group .
- Optimization : Critical parameters include temperature (60–120°C for coupling), solvent polarity (DMSO or DMF for solubility), and catalysts (e.g., Pd(PPh₃)₄ for Suzuki reactions). Yields are monitored via HPLC (>95% purity) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Answer : Structural confirmation requires:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.1–7.5 ppm) .
- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the pyrimidine ring and substituents (e.g., 12–86° for fluorophenyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 463.15) .
Q. What preliminary biological screening methods are used to assess its bioactivity?
- Answer : Initial assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ values in µM range for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Kinase or protease inhibition studies (e.g., ATP-binding site competition assays) .
- Solubility and Stability : HPLC-based kinetic solubility in PBS and simulated physiological conditions (pH 7.4) .
Advanced Research Questions
Q. How can synthetic yields be improved for scale-up, and what are common side reactions?
- Answer : Yield optimization strategies:
- Protection-Deprotection : Use of TBS or Boc groups to shield reactive hydroxyls during synthesis .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h for coupling steps) .
- Side Reactions : Competing ether cleavage under acidic conditions or fluorophenyl ring defluorination at high temperatures (>150°C). Mitigated via pH control (neutral to mild basic) .
Q. What structure-activity relationship (SAR) insights exist for modifying substituents to enhance bioactivity?
- Answer : Key SAR findings:
- 3,4-Dimethoxyphenyl Group : Critical for π-π stacking with kinase ATP pockets; replacing methoxy with hydroxyl reduces potency .
- Fluorophenyl Methoxy : Fluorine enhances metabolic stability; ortho-substitution (vs. para) improves target selectivity .
- Pyrimidine Core : Amino or trifluoromethyl substitutions at C2/C6 alter binding kinetics (e.g., CF₃ increases hydrophobicity) .
Q. How can contradictory data on biological activity (e.g., variable IC₅₀ values) be resolved?
- Answer : Contradictions arise from:
- Assay Conditions : Differences in cell line viability protocols (e.g., serum concentration, incubation time). Standardize using CLSI guidelines .
- Compound Purity : Trace impurities (e.g., unreacted intermediates) skew results. Validate via orthogonal methods (HPLC + LC-MS) .
- Meta-Analysis : Cross-reference data with analogs (e.g., 4-chlorobenzyl vs. 2-fluorobenzyl derivatives) to identify trends .
Q. What computational methods are employed to predict binding modes and toxicity?
- Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR kinase) .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP ~3.5) and cytochrome P450 inhibition risks .
- Toxicity Profiling : QSAR models (e.g., GUSAR) predict acute toxicity (LD₅₀) and hepatotoxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
